molecular formula C19H16N6OS B5819892 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5819892
M. Wt: 376.4 g/mol
InChI Key: ZIILDDBGORDBNW-UHFFFAOYSA-N
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Description

The compound “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a triazole ring . These types of compounds are often studied in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions can be used to construct biologically potent five-membered heterocycles .

Mechanism of Action

The mechanism of action of such compounds often involves interactions with biological targets due to the mesoionic nature of the thiadiazole ring . This allows the compounds to cross cellular membranes and exert their biological activities .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their properties and activities.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,5-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-2-15-21-23-19(27-15)20-18(26)16-17(13-9-5-3-6-10-13)25(24-22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILDDBGORDBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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